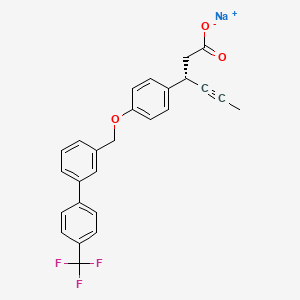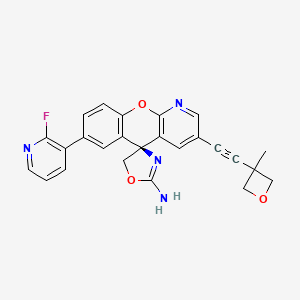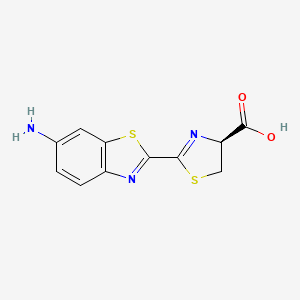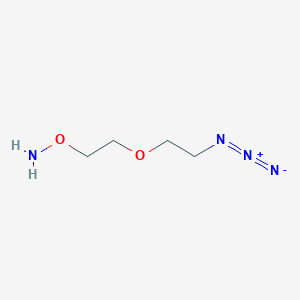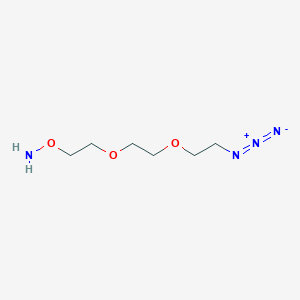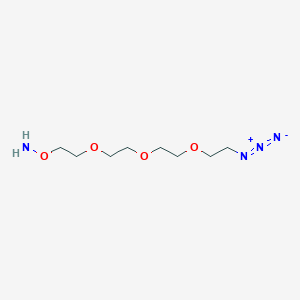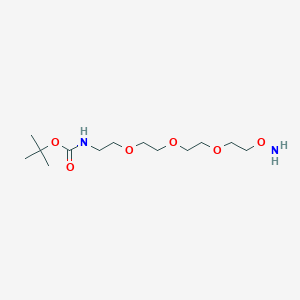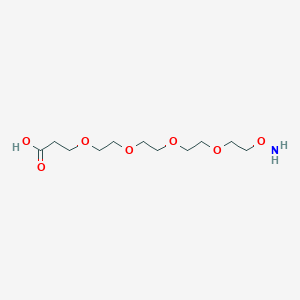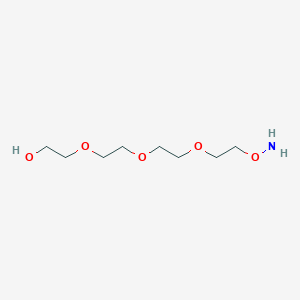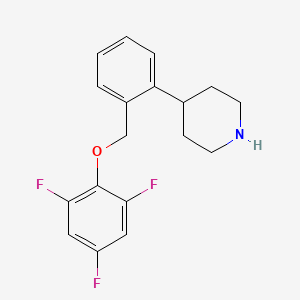
Ampreloxetine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ampreloxetina es un inhibidor de la recaptación de norepinefrina novedoso, selectivo y de acción prolongada. Se está investigando principalmente por su potencial para tratar la hipotensión ortostática neurogénica sintomática, una afección caracterizada por una caída significativa de la presión arterial al ponerse de pie, lo que puede provocar mareos y desmayos . Este compuesto también se está explorando por su eficacia en el tratamiento de afecciones como el trastorno por déficit de atención e hiperactividad y la fibromialgia .
Métodos De Preparación
La síntesis de Ampreloxetina implica varios pasos, comenzando con los compuestos precursores apropiados. La ruta sintética generalmente incluye:
Formación de la estructura central: Esto implica la reacción de un derivado de piperidina con un derivado de trifluorometilfenol en condiciones controladas.
Purificación y aislamiento: El compuesto resultante se purifica luego utilizando técnicas como la recristalización o la cromatografía para obtener la pureza deseada.
Producción industrial: A escala industrial, la producción de Ampreloxetina implicaría la optimización de las condiciones de reacción para maximizar el rendimiento y minimizar las impurezas. .
Análisis De Reacciones Químicas
Ampreloxetina se somete a varias reacciones químicas, que incluyen:
Oxidación: Esta reacción puede verse facilitada por agentes oxidantes como el peróxido de hidrógeno o el permanganato de potasio, lo que lleva a la formación de derivados oxidados.
Reducción: Las reacciones de reducción se pueden llevar a cabo utilizando agentes reductores como el hidruro de litio y aluminio, lo que da como resultado la formación de derivados reducidos.
Sustitución: Las reacciones de sustitución nucleófila pueden ocurrir, donde los nucleófilos reemplazan los grupos funcionales en el compuesto. Los reactivos comunes incluyen haluros y alcóxidos.
Productos principales: Los productos principales formados a partir de estas reacciones dependen de los reactivos y las condiciones específicas utilizadas. .
Aplicaciones Científicas De Investigación
Ampreloxetina tiene una amplia gama de aplicaciones de investigación científica:
Química: Se utiliza como un compuesto modelo para estudiar los mecanismos de inhibición de la recaptación de norepinefrina y para desarrollar nuevos inhibidores con perfiles de eficacia y seguridad mejorados.
Biología: En la investigación biológica, Ampreloxetina se utiliza para investigar el papel de la norepinefrina en varios procesos fisiológicos, incluida la regulación de la presión arterial y la neurotransmisión.
Medicina: Clínicamente, se está explorando Ampreloxetina por su potencial para tratar la hipotensión ortostática neurogénica, el trastorno por déficit de atención e hiperactividad y la fibromialgia. .
Industria: En la industria farmacéutica, Ampreloxetina sirve como un compuesto líder para el desarrollo de nuevos agentes terapéuticos dirigidos a la recaptación de norepinefrina
Mecanismo De Acción
Ampreloxetina ejerce sus efectos inhibiendo selectivamente el transportador de norepinefrina, que es responsable de la recaptación de la norepinefrina de la hendidura sináptica de regreso a las neuronas presinápticas. Al inhibir este transportador, Ampreloxetina aumenta la concentración de norepinefrina en la hendidura sináptica, mejorando su disponibilidad para unirse a los receptores adrenérgicos. Esto lleva a un aumento del tono simpático y una mejor regulación de la presión arterial en pacientes con hipotensión ortostática neurogénica .
Comparación Con Compuestos Similares
Ampreloxetina es única en su selectividad y naturaleza de acción prolongada en comparación con otros inhibidores de la recaptación de norepinefrina. Los compuestos similares incluyen:
Atomoxetina: Otro inhibidor de la recaptación de norepinefrina que se utiliza principalmente para el tratamiento del trastorno por déficit de atención e hiperactividad.
Reboxetina: Un inhibidor de la recaptación de norepinefrina que se utiliza para el tratamiento de la depresión.
Duloxetina: Un inhibidor de la recaptación de serotonina-norepinefrina que se utiliza para el tratamiento de la depresión y los trastornos de ansiedad.
Las propiedades únicas de Ampreloxetina, como su selectividad y su larga duración de acción, la convierten en un candidato prometedor para el tratamiento de la hipotensión ortostática neurogénica y otras afecciones que involucran desregulación de la norepinefrina .
Propiedades
Número CAS |
1227056-84-9 |
|---|---|
Fórmula molecular |
C18H18F3NO |
Peso molecular |
321.3 g/mol |
Nombre IUPAC |
4-[2-[(2,4,6-trifluorophenoxy)methyl]phenyl]piperidine |
InChI |
InChI=1S/C18H18F3NO/c19-14-9-16(20)18(17(21)10-14)23-11-13-3-1-2-4-15(13)12-5-7-22-8-6-12/h1-4,9-10,12,22H,5-8,11H2 |
Clave InChI |
TZIALEBTHQWNAO-UHFFFAOYSA-N |
SMILES |
C1CNCCC1C2=CC=CC=C2COC3=C(C=C(C=C3F)F)F |
SMILES canónico |
C1CNCCC1C2=CC=CC=C2COC3=C(C=C(C=C3F)F)F |
Apariencia |
Solid powder |
Pureza |
>98% (or refer to the Certificate of Analysis) |
Vida útil |
>2 years if stored properly |
Solubilidad |
Soluble in DMSO |
Almacenamiento |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Sinónimos |
TD-9855; TD9855; TD 9855; Ampreloxetine; |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


